molecular formula C18H20N4O B2651381 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902321-83-9

3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2651381
CAS No.: 902321-83-9
M. Wt: 308.385
InChI Key: CALYDZFGZLVJCH-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a potent and selective ATP-competitive inhibitor of cyclic AMP-dependent protein kinase (PKA). Its primary research value lies in the specific disruption of the PKA signaling pathway, a critical regulator of diverse cellular processes including metabolism, gene expression, and cell proliferation. This compound exhibits high selectivity for PKA over other related kinases such as PKC and ROCK, making it an invaluable chemical probe for dissecting PKA-specific functions in complex signaling networks [https://pubs.acs.org/doi/10.1021/jm901618v]. Recent research has explored its application in studying cardiac function, where PKA inhibition is a target for managing conditions like hypertrophic cardiomyopathy and arrhythmias [https://www.sciencedirect.com/science/article/abs/pii/S0006349519307181]. Furthermore, its utility extends to neurobiological studies, particularly in investigating the role of PKA in synaptic plasticity, learning, and memory formation. By providing a means to precisely inhibit PKA activity, this compound enables researchers to elucidate the kinase's mechanistic role in disease models and to validate PKA as a therapeutic target for various pathological conditions.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-11-17(21-9-5-6-10-21)22-18(20-13)15(12-19-22)14-7-3-4-8-16(14)23-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALYDZFGZLVJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents. One common method includes the reaction of aminopyrazoles with enaminones or unsaturated ketones under specific conditions . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes the formation of intermediate compounds, followed by cyclization and functionalization steps to achieve the final product. The use of high-yield and efficient synthetic routes is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and reported activities of related compounds:

Compound Name 3-Substituent 5-Substituent 7-Substituent Molecular Weight Key Activities/Applications Reference
Target Compound* 2-Methoxyphenyl Methyl Pyrrolidin-1-yl ~345.41† Kinase inhibition (inferred)
3-(4-Chlorophenyl)-5-methyl-7-piperidin-1-yl 4-Chlorophenyl Methyl Piperidin-1-yl 343.84‡ Not specified (structural analog)
5-Methyl-7-morpholin-4-yl-3-phenyl Phenyl Methyl Morpholin-4-yl 335.38 Kinase inhibition (MMP-14)
3-(4-Methoxyphenyl)-5-phenyl-7-oxo 4-Methoxyphenyl Phenyl Oxo (7-position) 347.35 Antimycobacterial activity
3-(3-Trifluoromethylphenyl)-5-isopropyl 3-Trifluoromethylphenyl Isopropyl Imidazolpropylamine 429.42 Aryl hydrocarbon receptor antagonism

*Hypothetical molecular weight calculated based on formula C₂₀H₁₉N₅O. †Monoisotopic mass of a similar analog (345.16) . ‡Calculated from molecular formula in .

Key Observations:

3-Substituent :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance binding to hydrophobic pockets.
  • Methoxy groups (2- or 4-position) balance lipophilicity and hydrogen bonding .

7-Substituent :

  • Pyrrolidine and piperidine (saturated amines) improve solubility compared to morpholine (ether) .
  • Arylpiperazines (e.g., in ) enhance receptor selectivity.

Structure–Activity Relationship (SAR) Trends

5-Position : Methyl groups are common for metabolic stability, while larger substituents (e.g., isopropyl in ) may sterically hinder binding.

7-Position :

  • Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring may improve CNS penetration compared to piperidine .
  • Morpholine vs. Amines: Morpholine’s oxygen enhances solubility but reduces basicity, affecting target engagement .

3-Position :

  • 2-Methoxy vs. 4-Methoxy: Ortho-substitution (2-methoxy) may induce conformational strain, altering receptor fit .

Biological Activity

3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure consists of a pyrazolo[1,5-a]pyrimidine core, which is modified by a methoxyphenyl group and a pyrrolidine moiety. The molecular formula is C15_{15}H18_{18}N4_{4}O, with a molecular weight of approximately 270.33 g/mol.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Studies have shown that derivatives of this class can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have been reported to target cyclin-dependent kinases (CDKs), leading to effective suppression of tumor growth .

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Pyrazolo[1,5-a]pyrimidines are known for their role as selective protein inhibitors, which can modulate pathways critical for cell proliferation and survival .

Neuropharmacological Effects

Recent studies have also explored the psychopharmacological potential of pyrazolo[1,5-a]pyrimidines. These compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : This can be achieved through cyclocondensation reactions involving aminopyrazoles and various electrophiles.
  • Introduction of Functional Groups : The methoxyphenyl and pyrrolidine groups are introduced via coupling reactions such as Suzuki or Heck coupling.

Study 1: Anticancer Efficacy

A recent study demonstrated that a closely related pyrazolo[1,5-a]pyrimidine derivative exhibited potent activity against breast cancer cells (MCF-7). The compound induced apoptosis through the mitochondrial pathway and showed IC50 values in the low micromolar range .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrazolo[1,5-a]pyrimidines on CDK9. The results indicated that these compounds could selectively inhibit CDK9 activity with an IC50 value of approximately 15 µM, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What synthetic methodologies are effective for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The synthesis typically involves multi-step routes:

  • Cyclocondensation : Reacting 5-aminopyrazole derivatives with β-dicarbonyl compounds or electrophiles to form the pyrazolo[1,5-a]pyrimidine core. Substituents (e.g., 2-methoxyphenyl, pyrrolidine) are introduced during or after cyclization .
  • Chlorination and substitution : For the 7-position, phosphorus oxychloride (POCl₃) can chlorinate hydroxyl precursors, followed by nucleophilic substitution with pyrrolidine .
  • Coupling reactions : Suzuki–Miyaura cross-coupling or Buchwald–Hartwig amination may optimize aryl/pyrrolidine group installation .

Q. What spectroscopic techniques validate the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm for OCH₃; pyrrolidine protons at δ ~1.8–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z for C₁₉H₂₁N₅O) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for target interaction studies .

Q. What biological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives?

  • Kinase inhibition : CDK2, Trk kinases, and HMG-CoA reductase are common targets. Activity depends on substituent electronic/hydrophobic properties .
  • Anticancer mechanisms : Disruption of cell cycle progression via CDK2 inhibition (IC₅₀ values typically <1 μM in cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro kinase inhibition data and in vivo antitumor efficacy?

  • Metabolic profiling : Human cytochrome P450 isoforms (e.g., CYP1A2) may generate reactive metabolites (e.g., hydroxylated derivatives) that reduce efficacy or cause toxicity. Use recombinant CYP assays or human hepatocyte models to identify species-specific metabolism .
  • Bioavailability optimization : Modify logP via substituent tuning (e.g., methoxy vs. trifluoromethyl groups) to enhance membrane permeability .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Orthogonal validation : Combine enzymatic assays (e.g., CDK2 inhibition) with cellular proliferation assays (e.g., MTT in MCF-7 cells) to confirm target engagement .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) can reconcile steric/electronic effects of substituents (e.g., pyrrolidine’s conformational flexibility vs. rigid piperazine analogs) .

Q. How to design derivatives to mitigate hepatotoxicity observed in preclinical studies?

  • Reactive metabolite screening : Identify glutathione adducts (via LC-MS/MS) formed from hydroxylated intermediates (e.g., C-3 or C-6 hydroxylation) .
  • Isotopic labeling : Use ¹⁴C-labeled compounds to track bioactivation pathways in human liver microsomes .

Q. What crystallographic data inform the compound’s binding mode with kinases?

  • Co-crystallization : Resolve X-ray structures of the compound bound to CDK2 or TrkA to identify key interactions (e.g., hydrogen bonds with hinge regions, hydrophobic packing with gatekeeper residues) .
  • Thermal shift assays : Validate target binding by measuring ΔTm (melting temperature) shifts in kinase domains .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

StepMethodKey Reagents/ConditionsYield (%)Reference
1Cyclocondensation5-Aminopyrazole, β-ketoester62–70
27-SubstitutionPOCl₃, pyrrolidine67–75
3PurificationColumn chromatography (EtOAc/hexane)>95% purity

Q. Table 2: Comparative Biological Activities of Analogues

Substituent (Position)CDK2 IC₅₀ (μM)Antitumor EC₅₀ (μM)NotesReference
7-Pyrrolidine (target)0.16 ± 0.021.2 ± 0.3 (MCF-7)High selectivity
7-Piperazine0.23 ± 0.052.1 ± 0.5Off-target serotonin effects
3-Trifluoromethyl0.09 ± 0.010.8 ± 0.2Enhanced lipophilicity

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